molecular formula C27H29ClN4O2 B14090560 N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

Cat. No.: B14090560
M. Wt: 477.0 g/mol
InChI Key: PNSMCOURMJXJGH-MIXAMLLLSA-N
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Description

N'-{(Z)-[4-(Benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide is a hydrazide derivative featuring a piperazine core substituted with a 2-chlorobenzyl group and a benzyloxy-substituted arylidene moiety. Its synthesis typically involves condensation of a hydrazide intermediate (e.g., 2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide) with a substituted benzaldehyde, such as 4-(benzyloxy)benzaldehyde, under acidic conditions .

The Z-configuration of the methylidene group is critical for its stereochemical stability and interaction with biological targets.

Properties

Molecular Formula

C27H29ClN4O2

Molecular Weight

477.0 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H29ClN4O2/c28-26-9-5-4-8-24(26)19-31-14-16-32(17-15-31)20-27(33)30-29-18-22-10-12-25(13-11-22)34-21-23-6-2-1-3-7-23/h1-13,18H,14-17,19-21H2,(H,30,33)/b29-18-

InChI Key

PNSMCOURMJXJGH-MIXAMLLLSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 4-(benzyloxy)benzaldehyde with 2-(4-(2-chlorobenzyl)piperazin-1-yl)acetohydrazide under acidic or basic conditions to form the desired product. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain high-purity N’-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide.

Chemical Reactions Analysis

Types of Reactions

N’-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its respective alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or chlorobenzyl positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Piperazine Modifications :

    • The 2-chlorobenzyl group (target compound) enhances lipophilicity and may improve blood-brain barrier penetration compared to nitro (Compound 3c) or sulfonyl () substituents .
    • Electron-withdrawing groups (e.g., nitro in Compound 3c) correlate with enhanced anticholinesterase activity, whereas bulky substituents (e.g., bromophenylsulfonyl in ) may reduce bioavailability .
  • Hydroxynaphthyl () and methoxyphenyl () groups may confer antioxidant properties via radical scavenging .

Yield Comparison :

  • Similar hydrazones (e.g., QH-03 and QH-04 in ) exhibit moderate yields (45–56%), suggesting comparable efficiency for the target compound .
  • Higher yields (>90%) are observed in for nitro-substituted derivatives, likely due to optimized reaction conditions .

Physicochemical and Spectral Properties

While specific data for the target compound are unavailable, trends from analogs include:

  • Melting Points : Compounds with electron-withdrawing groups (e.g., nitro, sulfonyl) exhibit higher melting points (e.g., 263–266°C in ) compared to those with electron-donating groups (e.g., benzyloxy) .
  • Spectral Data :
    • ¹H NMR : Arylidene protons resonate at δ 7.5–8.5 ppm, while piperazine methylenes appear at δ 2.5–3.5 ppm (consistent across ).
    • MS : Molecular ion peaks [M+1]⁺ are typical (e.g., m/z = 486.02 for QH-03 in ) .

Biological Activity

N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides an in-depth analysis of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C27H29ClN4O2
  • Molecular Weight : 477.0 g/mol
  • IUPAC Name : 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

Structural Features

The compound contains several functional groups that contribute to its biological activity:

  • Benzyloxy Group : Enhances lipophilicity and potential receptor binding.
  • Chlorobenzyl Group : May influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several promising pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly through modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities suggest that it may offer therapeutic benefits in neurodegenerative diseases.

Anticancer Studies

A study evaluated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, with IC50 values demonstrating potent activity against specific cancer types.

Cancer Cell LineIC50 (µM)Reference
SW4802.0
HCT1160.12

Antimicrobial Activity

In antimicrobial assays, the compound displayed notable inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Neuroprotective Effects

Research into the neuroprotective properties revealed that the compound could mitigate oxidative stress-induced neuronal damage. It demonstrated significant antioxidant activity and reduced neuroinflammation markers in preclinical models.

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